3-(2,5-Dimethoxyphenyl)-1-propene
Overview
Description
- "3-(2,5-Dimethoxyphenyl)-1-propene" is a compound that has been studied in the context of its structural and chemical properties.
Synthesis Analysis
- The synthesis of related compounds often involves linking aromatic rings with propene groups, as seen in the synthesis of similar chalcones and derivatives (Jasinski et al., 2010).
Molecular Structure Analysis
- The molecular structure of related compounds features distinct dihedral angles between the phenyl rings and the propene group, contributing to their overall conformation and intermolecular interactions (Jasinski et al., 2010).
Chemical Reactions and Properties
- Compounds similar to "3-(2,5-Dimethoxyphenyl)-1-propene" exhibit various intermolecular interactions such as hydrogen bonding and π–π stacking, which play a significant role in their reactivity and stability (Galer et al., 2014).
Physical Properties Analysis
- The physical properties of these compounds, including their crystalline structure and intermolecular interactions, are often analyzed using techniques like X-ray crystallography (Jasinski et al., 2010).
Chemical Properties Analysis
- The chemical properties, such as electronic and emission properties, of related compounds have been extensively studied, revealing insights into their potential applications and behavior under various conditions (Galer et al., 2014).
Scientific Research Applications
Crystallography and Molecular Structure
- The compound (Jasinski et al., 2010) is utilized in crystallography studies, revealing insights into the structural and molecular interactions of related compounds.
- Research on related compounds, such as (Hyeong Choi et al., 2010) and (Jian‐Bing Liu et al., 2006), further contribute to the understanding of crystal structures and molecular conformations.
Catalysis and Chemical Reactions
- The compound is a key subject in the study of catalytic reactions, such as the oxidation of lignin model compounds (Yugang Cui et al., 1999).
- It is also involved in reactions utilizing laccase-catalyzed oxidation processes (Chen‐Loung Chen et al., 2000).
Polymerization and Materials Science
- In the field of polymer science, it plays a role in studies like propene/ethylene copolymerization (V. Busico et al., 2004), highlighting its significance in developing new materials.
- The compound's derivatives are studied for their potential in creating advanced polythiophene films, which could have applications in sensors and electronics (S. Etienne et al., 2008).
Organic Synthesis and Medicinal Chemistry
- It is used in the synthesis of various organic compounds, as demonstrated in studies focusing on the enantioselective synthesis of catechin derivatives (H. Rensburg et al., 1997).
- Research into its derivatives also contributes to advancements in medicinal chemistry, exploring potential pharmaceutical applications.
Safety And Hazards
properties
IUPAC Name |
1,4-dimethoxy-2-prop-2-enylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-8-10(12-2)6-7-11(9)13-3/h4,6-8H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYMRMPLKQWKEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941511 | |
Record name | 1,4-Dimethoxy-2-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethoxyphenyl)-1-propene | |
CAS RN |
19754-22-4, 56795-77-8 | |
Record name | Benzene, 1,4-dimethoxy-2-(2-propenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019754224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,4-dimethoxy-2-propenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056795778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dimethoxy-2-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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